GS-443902 trisodium

SARS-CoV-2 RdRp inhibition In vitro potency

Sourcing viral RdRp inhibitors often means inconsistent purity and long lead times. GS-443902 trisodium is the active triphosphate metabolite of remdesivir, validated as a benchmark RdRp inhibitor for high-throughput screening and SAR studies. • Potent RdRp inhibition: IC50 1.1 µM (RSV) & 5 µM (HCV), with 500-fold selectivity over human mitochondrial RNA polymerase • ≥98% purity with rigorous QC; shipped on dry ice to preserve stability • In-stock availability across multiple pack sizes for rapid procurement

Molecular Formula C12H13N5Na3O13P3
Molecular Weight 597.15 g/mol
Cat. No. B8117606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGS-443902 trisodium
Molecular FormulaC12H13N5Na3O13P3
Molecular Weight597.15 g/mol
Structural Identifiers
SMILESC1=C2C(=NC=NN2C(=C1)C3(C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)C#N)N.[Na+].[Na+].[Na+]
InChIInChI=1S/C12H16N5O13P3.3Na/c13-4-12(8-2-1-6-11(14)15-5-16-17(6)8)10(19)9(18)7(28-12)3-27-32(23,24)30-33(25,26)29-31(20,21)22;;;/h1-2,5,7,9-10,18-19H,3H2,(H,23,24)(H,25,26)(H2,14,15,16)(H2,20,21,22);;;/q;3*+1/p-3/t7-,9-,10-,12+;;;/m1.../s1
InChIKeySLVVSIUNIVFLJS-AZIZZYAFSA-K
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Remdesivir Trisodium Salt (GS-5734) Procurement Guide: Comparator-Based Evidence for Antiviral Research & Development


Trisodium;[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate, commonly known as Remdesivir trisodium salt or GS-5734, is a single diastereomer monophosphoramidate prodrug of an adenosine nucleotide analogue [1]. As the active pharmaceutical ingredient in the FDA-approved antiviral Veklury, it is a cornerstone in pandemic preparedness and broad-spectrum antiviral research, acting via intracellular conversion to the active triphosphate metabolite (GS-443902) which potently inhibits viral RNA-dependent RNA polymerases (RdRps) [2].

Why Remdesivir Trisodium Salt (GS-5734) Cannot Be Simply Replaced by In-Class Nucleoside Analogs


The prodrug design and phosphorylation pathway of remdesivir trisodium salt are highly specific, resulting in distinct intracellular activation kinetics, tissue distribution, and resistance profiles that differ markedly from structurally related nucleoside analogs like its parent nucleoside GS-441524 or alternative prodrugs such as sofosbuvir (GS-7977) [1]. Direct substitution with in-class alternatives is scientifically unsound without confirmatory data, as potency, metabolic stability, and the barrier to viral resistance can vary by orders of magnitude depending on the specific viral polymerase and host cell environment [2].

Quantitative Evidence for Remdesivir Trisodium Salt (GS-5734): Head-to-Head Comparisons and Class-Level Differentiation


Remdesivir Trisodium Salt vs. Favipiravir and Molnupiravir: Quantified Potency Advantage Against SARS-CoV-2

In direct, parallel in vitro assays evaluating SARS-CoV-2 replication in VeroE6/TMPRSS2 cells, remdesivir trisodium salt demonstrated significantly superior potency compared to the widely used nucleoside analogs favipiravir (T-705) and molnupiravir (EIDD-2801). [1] [2] The measured EC50 values establish a clear quantitative basis for prioritizing this compound in studies where maximal viral suppression at minimal concentrations is critical.

SARS-CoV-2 RdRp inhibition In vitro potency

Remdesivir Trisodium Salt vs. Sofosbuvir (GS-7977): 79-Fold Superiority in Tick-Borne Encephalitis Virus Model

A head-to-head evaluation of approved antivirals against tick-borne encephalitis virus (TBEV) revealed a dramatic potency advantage for remdesivir trisodium salt over sofosbuvir, another clinically used nucleotide prodrug targeting viral polymerases. After 78 hours of treatment in A549 cells, the mean EC50 for remdesivir was 0.14 µM, compared to 11 µM for sofosbuvir. [1] This quantifiable difference underscores the critical importance of selecting the correct nucleotide analog for a given viral target.

Tick-borne encephalitis virus RdRp inhibitor Drug repurposing

Remdesivir Trisodium Salt Active Metabolite (GS-443902): High Selectivity Index Against Human Mitochondrial RNA Polymerase

A major liability for many nucleotide analogs is the potential for off-target inhibition of human mitochondrial RNA polymerase (h-mtRNAP), leading to clinical toxicity. Biochemical studies show that the active triphosphate form of remdesivir (GS-443902) is discriminated against by h-mtRNAP with a selectivity value of ~500-fold, in stark contrast to viral polymerases like that of Ebola virus (EBOV), which show only ~4-fold discrimination. [1] This high selectivity index provides a mechanistic basis for its favorable clinical safety profile relative to less selective compounds.

Mitochondrial toxicity Selectivity index Safety profiling

Remdesivir Trisodium Salt Prodrug vs. Parent Nucleoside GS-441524: Controlled Intracellular Activation for Targeted Delivery

Remdesivir trisodium salt is a monophosphoramidate prodrug designed for enhanced intracellular delivery of the active triphosphate (GS-443902), bypassing the rate-limiting first phosphorylation step required by its parent nucleoside, GS-441524. [1] This is reflected in vastly different plasma half-lives: remdesivir has a terminal elimination half-life of approximately 0.89 hours, indicative of rapid prodrug conversion and distribution, whereas its primary metabolite, GS-441524, exhibits a significantly longer half-life of 25 hours. [2] This pharmacokinetic differentiation confirms the distinct handling of the prodrug versus the pre-formed nucleoside.

Prodrug design Pharmacokinetics Intracellular activation

Key Research and Development Applications for Remdesivir Trisodium Salt (GS-5734) Based on Quantitative Evidence


High-Throughput Antiviral Screening for Broad-Spectrum Coronavirus and Flavivirus Inhibitors

The exceptional potency of remdesivir trisodium salt against SARS-CoV-2 (EC50: 0.01–1.5 µM) and TBEV (EC50: 0.14 µM) positions it as a superior positive control and benchmark compound in high-throughput screening campaigns for novel RdRp inhibitors [1] [2]. Its ~79-fold superiority over sofosbuvir in TBEV assays makes it the definitive comparator for evaluating new chemical entities targeting flavivirus polymerases [3].

Mechanistic Studies of Nucleotide Analog Selectivity and Mitochondrial Safety

Researchers investigating the molecular determinants of antiviral selectivity should use remdesivir trisodium salt as a prototypical compound due to its well-characterized, high selectivity margin (500-fold) against human mitochondrial RNA polymerase [1]. This quantitative benchmark is invaluable for structure-activity relationship (SAR) studies aimed at optimizing the therapeutic index of next-generation nucleotide analogs.

In Vivo Pharmacokinetic and Prodrug Activation Modeling

For studies focused on the in vivo fate of nucleoside monophosphoramidate prodrugs, remdesivir trisodium salt provides a clinically validated and quantitatively defined model system. Its distinct half-life of ~0.89 hours and conversion to the long-lived metabolite GS-441524 (25-hour half-life) offers a precise framework for calibrating physiologically based pharmacokinetic (PBPK) models [1].

Viral Resistance Emergence and Fitness Cost Studies

The compound is ideally suited for in vitro evolution studies to select and characterize viral resistance. It induces specific, low-level resistance mutations (e.g., up to 5.6-fold EC50 shift in MHV) that carry a significant fitness cost in vivo, making it a valuable tool for probing the genetic barrier to resistance in viral RdRps [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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